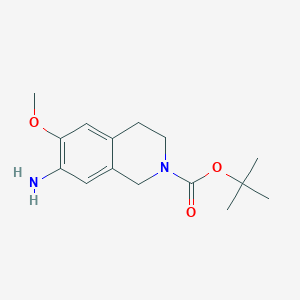

tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at position 2, an amino group at position 7, and a methoxy group at position 6 (Figure 1). This compound is structurally characterized by its partially saturated isoquinoline core, which is a common scaffold in medicinal chemistry for targeting neurotransmitter receptors or enzymes involved in neurodegenerative diseases .

Propiedades

IUPAC Name |

tert-butyl 7-amino-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAANHXPGGUAFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701745 | |

| Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-31-9 | |

| Record name | tert-Butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an amino acid or its derivative reacts with an aldehyde.

Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Amination: Introduction of the amino group can be done through nucleophilic substitution or reductive amination.

tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might reduce the isoquinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like alkyl halides for alkylation or acyl chlorides for acylation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoquinoline derivatives are known for their activity in the central nervous system, and this compound could be investigated for similar effects.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action for tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes or receptors in the body, modulating their activity. The methoxy and amino groups might enhance binding affinity to specific molecular targets.

Comparación Con Compuestos Similares

Key Structural Features :

- Boc Group : Enhances solubility and stability during synthetic procedures .

- Amino Group (C7): Provides a reactive site for further functionalization (e.g., amide coupling or alkylation) .

The amino group at C7 may be introduced via Buchwald-Hartwig amination or reduction of a nitro precursor .

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl-protected 3,4-dihydroisoquinoline derivatives is vast. Below is a comparative analysis of key analogs:

Substituent Position and Type

Table 1: Substituent Variations in tert-Butyl 3,4-Dihydroisoquinoline-2(1H)-carboxylate Derivatives

Spectroscopic Data

- ¹H NMR: The target compound’s methoxy group typically resonates at δ ~3.80 ppm, comparable to tert-butyl 6-methoxy analogs (δ 3.72–3.85 ppm) . Amino protons (if free) appear at δ 1.50–2.20 ppm but are often protected or broadened .

- Mass Spectrometry: The Boc group contributes a dominant fragment at m/z 191.1 ([M+H-Boc]⁺), consistent with analogs like tert-butyl 6-isopropoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate () .

Yield and Purity

- The target compound’s synthesis is likely moderate in yield (50–70%), similar to tert-butyl 7-(2-cyanobenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (57% yield, ) .

- Purity ≥95% is achievable via silica gel chromatography, as demonstrated for tert-butyl 6-hydroxy derivatives () .

Research Implications and Limitations

- Limitations : Discontinued commercial status and lack of explicit pharmacological data limit its current utility. Future work should explore scalable synthesis and functional assays.

Actividad Biológica

Tert-butyl 7-amino-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 935534-31-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and findings from diverse sources.

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Density : 1.155 g/cm³ (predicted)

- Boiling Point : 423.4 ± 45.0 °C (predicted)

- pKa : 4.75 ± 0.20 (predicted)

These properties suggest that the compound has a stable structure conducive to various biological interactions.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit notable antimicrobial activities. This compound has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The amine moiety in the structure enhances cellular uptake and binding to DNA, which is critical for antimicrobial action .

Anti-Cancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the inhibition of thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Isoquinoline derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammation could be a key factor in its neuroprotective effects .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of various isoquinoline derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Proliferation Inhibition : In vitro studies using human cancer cell lines showed that this compound reduced cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .

- Neuroprotective Study : Research involving animal models of neurodegeneration found that administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting potential for therapeutic use in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.